

Deuterium Bromide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Deuterium bromide

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An In-depth Examination of **Deuterium Bromide**'s Properties, Synthesis, and Applications in Modern Chemistry and Pharmaceutical Development

Deuterium bromide (DBr), a deuterated analogue of hydrobromic acid, serves as a valuable reagent in organic synthesis and a critical tool in the development of next-generation pharmaceuticals. Its unique isotopic properties offer researchers a powerful method for introducing deuterium into organic molecules, thereby influencing their metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of **deuterium bromide**, including its fundamental properties, synthesis, key applications, and safety considerations, with a focus on its role in drug discovery and development.

Core Properties of Deuterium Bromide

Deuterium bromide is a colorless gas or liquid with a pungent odor, analogous to hydrogen bromide. The substitution of protium with deuterium, a stable isotope of hydrogen containing a neutron in its nucleus, results in a higher molecular weight and subtle but significant differences in its physicochemical properties.

Property	Value
CAS Number	13536-59-9
Molecular Formula	DBr or BrD
Molecular Weight	81.92 g/mol
Melting Point	-87 °C (lit.)
Boiling Point	-67 °C (lit.)
Density	1.537 g/mL at 25 °C
Vapor Density	2.71 (20 °C, vs air)
Vapor Pressure	334.7 psi (21 °C)

Synthesis of Deuterium Bromide

The synthesis of **deuterium bromide** typically involves the reaction of a suitable phosphorus compound with deuterium oxide (heavy water) and bromine. A common laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of Deuterium Bromide

Objective: To synthesize **deuterium bromide** gas via the reaction of red phosphorus with bromine in the presence of deuterium oxide.

Materials:

- Red phosphorus
- Bromine (dried over P₂O₅)
- Deuterium oxide (D₂O)
- Carbon tetrachloride (CCl₄, anhydrous)
- Drierite™ (or other suitable drying agent)

- Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
- Condenser
- Gas washing bottle
- Cold trap (e.g., with a dry ice/acetone slurry)
- Gas collection vessel

Procedure:

- **Apparatus Setup:** Assemble a reaction apparatus consisting of a round-bottom flask, a dropping funnel, and a condenser. The outlet of the condenser should be connected to a drying tube filled with a desiccant, followed by a cold trap to collect any unreacted bromine, and finally the gas collection vessel. The entire system should be flushed with an inert gas (e.g., nitrogen or argon) and flame-dried to ensure anhydrous conditions.
- **Reaction Mixture:** In the round-bottom flask, place a suspension of red phosphorus in anhydrous carbon tetrachloride.
- **Addition of Reactants:** From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred suspension of red phosphorus. Concurrently, add deuterium oxide dropwise from a separate dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.
- **Gas Generation and Purification:** **Deuterium bromide** gas will evolve from the reaction mixture. The gas is passed through the drying tube to remove any moisture and then through the cold trap to condense any unreacted bromine vapors.
- **Collection:** The purified **deuterium bromide** gas is then collected in the gas collection vessel, which can be a gas cylinder or a suitable container for immediate use.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. **Deuterium bromide** is a corrosive and toxic gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Applications in Organic Synthesis and Drug Development

Deuterium bromide is a versatile reagent for introducing deuterium into organic molecules. Its applications are particularly significant in the field of medicinal chemistry and drug development, where the strategic replacement of hydrogen with deuterium can lead to improved drug properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

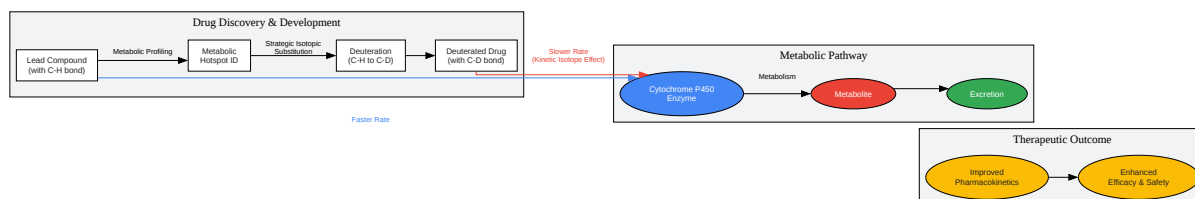
The Kinetic Isotope Effect in Drug Metabolism

The enhanced metabolic stability of deuterated drugs is attributed to the Kinetic Isotope Effect (KIE).[\[4\]](#) The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond.[\[5\]](#) Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[\[4\]](#)[\[5\]](#) In drug metabolism, which is often catalyzed by cytochrome P450 enzymes, the cleavage of a C-H bond is frequently the rate-limiting step.[\[4\]](#) By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be significantly reduced.[\[6\]](#)

This "deuterium switch" or "precision deuteration" strategy can lead to several therapeutic advantages:[\[1\]](#)[\[7\]](#)

- **Prolonged Half-Life:** Slower metabolism results in a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[\[6\]](#)
- **Increased Bioavailability:** Reduced first-pass metabolism can lead to higher systemic exposure of the drug.
- **Reduced Formation of Toxic Metabolites:** Altering the metabolic pathway can decrease the formation of undesirable or toxic byproducts.[\[1\]](#)
- **Improved Safety Profile:** A more predictable metabolic profile can lead to a better overall safety and tolerability profile.

The following diagram illustrates the workflow of leveraging the kinetic isotope effect in drug development.



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Drug Deuteration Workflow and the Kinetic Isotope Effect.

Key Reactions Involving Deuterium Bromide

Deuterium bromide is employed in a variety of organic reactions to introduce deuterium with high isotopic purity.

- **Addition to Alkenes and Alkynes:** **Deuterium bromide** adds across double and triple bonds, following Markovnikov's rule in the absence of radical initiators. This reaction is a straightforward method for introducing both a deuterium and a bromine atom into a molecule.
- **Deuterodehalogenation:** This reaction involves the replacement of a halogen atom with a deuterium atom. While not a direct reaction with DBr, **deuterium bromide** can be a precursor for generating deuterated reducing agents or used in exchange reactions.

Experimental Protocol: Deuterobromination of an Alkene

Objective: To synthesize a deuterated alkyl bromide via the addition of **deuterium bromide** to an alkene.

Materials:

- Alkene (e.g., cyclohexene)
- **Deuterium bromide** (gas or solution in D₂O)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Reaction vessel (e.g., a round-bottom flask with a gas inlet)

Procedure:

- **Reaction Setup:** In a flame-dried, inert-atmosphere-flushed round-bottom flask, dissolve the alkene in the anhydrous solvent.
- **Addition of DBr:** Cool the solution in an ice bath. Bubble **deuterium bromide** gas through the solution or add a solution of **deuterium bromide** in D₂O dropwise with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching and Workup:** Once the reaction is complete, quench any excess DBr by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude deuterated alkyl bromide can be purified by distillation or column chromatography.

Safety Precautions: **Deuterium bromide** is corrosive and should be handled in a fume hood. The reaction should be carried out under anhydrous conditions to prevent the incorporation of protium from water.

Safety and Handling

Deuterium bromide is a corrosive and toxic substance that requires careful handling.^[4]

- **Inhalation:** Inhalation can cause severe irritation and burns to the respiratory tract.^[8] Always work in a well-ventilated fume hood.^{[8][9]}

- Skin and Eye Contact: Contact can cause severe burns.[10] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield. [8][9]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[8][9] Keep containers tightly closed.[9]
- Spills: In case of a spill, neutralize with a weak base such as sodium bicarbonate and absorb with an inert material.[4]

Conclusion

Deuterium bromide is a powerful reagent for the synthesis of deuterated compounds, with significant implications for the pharmaceutical industry. The ability to strategically introduce deuterium into drug candidates to favorably alter their metabolic profiles through the kinetic isotope effect represents a valuable tool in modern drug discovery.[1][2][3] A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage the unique advantages of deuterium chemistry.

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